molecular formula C21H23N3O2S B12244558 2-Methyl-3-{[1-(5-methylthiophene-2-carbonyl)piperidin-4-yl]methyl}-3,4-dihydroquinazolin-4-one

2-Methyl-3-{[1-(5-methylthiophene-2-carbonyl)piperidin-4-yl]methyl}-3,4-dihydroquinazolin-4-one

Cat. No.: B12244558
M. Wt: 381.5 g/mol
InChI Key: SLGIQLYRRPSEJX-UHFFFAOYSA-N
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Description

2-Methyl-3-{[1-(5-methylthiophene-2-carbonyl)piperidin-4-yl]methyl}-3,4-dihydroquinazolin-4-one is a complex organic compound that features a quinazolinone core, a piperidine ring, and a thiophene moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-3-{[1-(5-methylthiophene-2-carbonyl)piperidin-4-yl]methyl}-3,4-dihydroquinazolin-4-one typically involves multi-step organic reactions. The process begins with the preparation of the quinazolinone core, followed by the introduction of the piperidine ring and the thiophene moiety. Common reagents used in these steps include various acids, bases, and catalysts to facilitate the formation of the desired bonds.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, which allow for better control of reaction conditions and scalability.

Chemical Reactions Analysis

Types of Reactions

2-Methyl-3-{[1-(5-methylthiophene-2-carbonyl)piperidin-4-yl]methyl}-3,4-dihydroquinazolin-4-one can undergo several types of chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. The conditions for these reactions typically involve controlled temperatures and pH levels to ensure the desired transformation.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a quinazolinone derivative with additional oxygen-containing groups, while reduction could yield a more saturated version of the compound.

Scientific Research Applications

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: It may serve as a probe to study biological pathways and interactions.

    Medicine: Its structure suggests potential as a pharmaceutical agent, possibly in the treatment of diseases involving the central nervous system.

    Industry: It could be used in the development of new materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of 2-Methyl-3-{[1-(5-methylthiophene-2-carbonyl)piperidin-4-yl]methyl}-3,4-dihydroquinazolin-4-one likely involves interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate biological pathways, leading to the compound’s observed effects. The exact pathways and targets would depend on the specific application and require further research to elucidate.

Comparison with Similar Compounds

Similar Compounds

    Thiophene Derivatives: Compounds like thiophene and its derivatives share the thiophene moiety and exhibit similar chemical properties.

    Quinazolinone Derivatives: Compounds with a quinazolinone core, such as certain pharmaceuticals, share structural similarities and may have related biological activities.

Uniqueness

What sets 2-Methyl-3-{[1-(5-methylthiophene-2-carbonyl)piperidin-4-yl]methyl}-3,4-dihydroquinazolin-4-one apart is the combination of its structural elements, which confer unique chemical and biological properties

Properties

Molecular Formula

C21H23N3O2S

Molecular Weight

381.5 g/mol

IUPAC Name

2-methyl-3-[[1-(5-methylthiophene-2-carbonyl)piperidin-4-yl]methyl]quinazolin-4-one

InChI

InChI=1S/C21H23N3O2S/c1-14-7-8-19(27-14)21(26)23-11-9-16(10-12-23)13-24-15(2)22-18-6-4-3-5-17(18)20(24)25/h3-8,16H,9-13H2,1-2H3

InChI Key

SLGIQLYRRPSEJX-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(S1)C(=O)N2CCC(CC2)CN3C(=NC4=CC=CC=C4C3=O)C

Origin of Product

United States

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